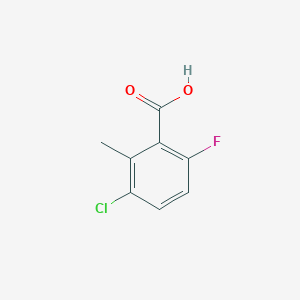
4,4,4-Trifluoro-2-(trifluoromethyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-2-(trifluoromethyl)butan-1-ol is a fluorinated organic compound with the molecular formula C5H6F6O. This compound is characterized by the presence of both trifluoromethyl and trifluoro groups, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2-(trifluoromethyl)butan-1-ol typically involves the reaction of hydrogen fluoride (HF) with propionaldehyde (C3H4O). This reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving advanced techniques and equipment to handle the reactive nature of hydrogen fluoride.
Análisis De Reacciones Químicas
Types of Reactions: 4,4,4-Trifluoro-2-(trifluoromethyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different fluorinated derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones.
Reduction: Formation of fluorinated alcohols.
Substitution: Formation of various substituted fluorinated compounds.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-2-(trifluoromethyl)butan-1-ol is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing complex fluorinated molecules.
Biology: Investigated for its potential effects on biological systems due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Employed in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which 4,4,4-Trifluoro-2-(trifluoromethyl)butan-1-ol exerts its effects is primarily through its interaction with various molecular targets. The trifluoromethyl groups significantly influence the compound’s electronic properties, making it a strong electrophile. This allows it to participate in various chemical reactions, altering the activity of enzymes and other proteins in biological systems .
Comparación Con Compuestos Similares
- 4,4,4-Trifluoro-2-methyl-1-butanol
- 4,4,4-Trifluoro-2-butanone
- 1-amino-4,4,4-trifluoro-butan-2-ol
- 4,4,4-Trifluoro-1-butanol
Comparison: 4,4,4-Trifluoro-2-(trifluoromethyl)butan-1-ol is unique due to the presence of both trifluoromethyl and trifluoro groups, which enhance its reactivity and stability compared to similar compounds. This dual fluorination makes it particularly valuable in applications requiring high chemical stability and reactivity .
Propiedades
IUPAC Name |
4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c6-4(7,8)1-3(2-12)5(9,10)11/h3,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCZIDHFVZJITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Aminobenzo[d]oxazole-2-carboxylic acid](/img/structure/B7964888.png)












